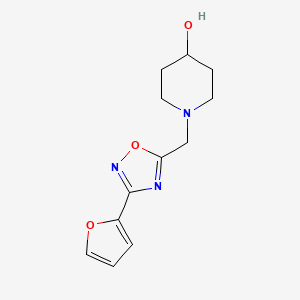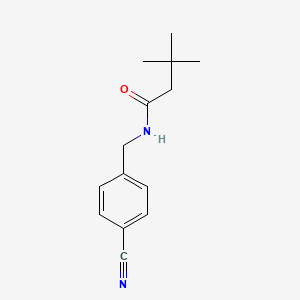
Methyl 3-(pyrazin-2-ylformamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(pyrazine-2-carboxamido)propanoate is an organic compound with the molecular formula C9H11N3O3 It is a derivative of pyrazine and is characterized by the presence of a carboxamide group attached to the pyrazine ring and a methyl ester group attached to the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(pyrazine-2-carboxamido)propanoate can be synthesized through a multi-step process involving the coupling of a carboxylic acid with an amine. One common method involves dissolving (S)-Methyl 3-phenyl-2-(pyrazine-2-carboxamido)propanoate in acetonitrile, followed by the addition of water and triethylamine. The reaction mixture is then cooled to 0°C on ice . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-(pyrazine-2-carboxamido)propanoate may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(pyrazine-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(pyrazine-2-carboxamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(pyrazine-2-carboxamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of proteasomes, preventing the degradation of intracellular proteins and affecting multiple signaling cascades within cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-phenyl-2-(pyrazine-2-carboxamido)propanoate: A similar compound with a phenyl group instead of a methyl group.
Ethyl 3-(pyrazine-2-carboxamido)propanoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(pyrazine-2-carboxamido)propanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrazine ring and a carboxamide group makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 3-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H11N3O3/c1-15-8(13)2-3-12-9(14)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
GOFPAKLYWJDADG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)


![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)





